N-cyclohexyl-2-hydroxy-8-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide
Description
N-cyclohexyl-2-hydroxy-8-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide is a heterocyclic compound featuring a pyridopyrimidine core substituted with hydroxyl, methyl, and cyclohexylcarboxamide groups. The compound’s zwitterionic nature in crystalline form, as observed in related derivatives, may influence its solubility and intermolecular interactions, critical for pharmacological activity .
Properties
IUPAC Name |
N-cyclohexyl-2-hydroxy-8-methyl-4-oxopyrido[1,2-a]pyrimidine-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O3/c1-10-7-8-19-12(9-10)18-15(21)13(16(19)22)14(20)17-11-5-3-2-4-6-11/h7-9,11,21H,2-6H2,1H3,(H,17,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEZQHKUHVJQDBC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=NC(=C(C(=O)N2C=C1)C(=O)NC3CCCCC3)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-cyclohexyl-2-hydroxy-8-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under acidic or basic conditions. The reaction conditions, such as temperature, solvent, and catalysts, are carefully controlled to ensure the formation of the desired product.
Industrial Production Methods: In an industrial setting, the compound is synthesized using large-scale reactors and optimized reaction conditions to maximize yield and purity. Continuous flow chemistry and other advanced techniques may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, substitution, and addition reactions. The presence of functional groups such as hydroxyl and carboxamide allows for diverse reactivity.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be performed using alkyl halides and amines.
Addition: Electrophilic addition reactions may involve halogens or other electrophiles.
Major Products Formed: The reactions can yield a variety of products, including oxidized or reduced derivatives, substituted analogs, and addition products, depending on the specific reagents and conditions used.
Scientific Research Applications
Chemistry: In chemistry, this compound serves as a versatile intermediate for the synthesis of other complex molecules. Its reactivity makes it valuable in the development of new chemical entities.
Biology: In biological research, N-cyclohexyl-2-hydroxy-8-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide is used to study enzyme inhibition and protein interactions. Its structural complexity allows for the exploration of biological pathways and mechanisms.
Medicine: The compound has potential medicinal applications, particularly in the development of new drugs. Its ability to interact with biological targets makes it a candidate for therapeutic agents in treating various diseases.
Industry: In the industrial sector, this compound is used in the production of advanced materials and chemical products. Its unique properties contribute to the development of innovative solutions in material science and engineering.
Mechanism of Action
The mechanism by which N-cyclohexyl-2-hydroxy-8-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide exerts its effects involves interactions with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing biological pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The compound shares structural similarities with several pyridopyrimidine derivatives, differing primarily in substituent groups and their positions. Key comparisons include:
Ethyl 2-hydroxy-8-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylate
- Structural Difference : Replaces the cyclohexylcarboxamide group with an ethyl ester.
- Synthesis : An improved method minimizes formation of unwanted carboxamide byproducts, highlighting the ester’s superior synthetic controllability compared to carboxamide derivatives .
- Physicochemical Properties: Exists as a zwitterion in the crystalline state, with protonation at nitrogen and charge localization at the C3 position.
N-(Benzyl)-2-hydroxy-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamides
- Structural Difference : Features a benzyl group instead of cyclohexyl and a methyl group at position 9 (vs. 8).
- Biological Activity: Demonstrates analgesic efficacy in the "acetic acid writhing" model, comparable to 4-hydroxyquinolin-2-one analogues. This suggests bioisosterism between pyridopyrimidine and quinolinone cores, though substituent positioning (e.g., methyl at C8 vs. C9) may modulate receptor interactions .
N-Cyclohexyl-6-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide
- Structural Difference: An alias for the target compound, confirming nomenclature variations in databases. No direct pharmacological data is provided, but its classification underscores its relevance in heterocyclic chemistry .
Physicochemical and Spectral Comparisons
- Zwitterionic Behavior : Observed in the ethyl ester analogue (X-ray data), suggesting that the target compound may exhibit similar charge distribution, impacting solubility and membrane permeability .
- NMR Shifts : Benzylcarboxamide derivatives show aromatic proton signal shifts in pyridopyrimidine nuclei, indicative of electronic effects from substituents. The cyclohexyl group’s bulkiness may further deshield adjacent protons .
Biological Activity
N-cyclohexyl-2-hydroxy-8-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide is a complex organic compound with significant potential in medicinal chemistry. This article delves into its biological activity, highlighting its chemical structure, synthesis, and potential therapeutic applications based on diverse research findings.
Chemical Structure and Properties
The molecular formula for this compound is C16H19N3O3. This compound features a unique pyrido-pyrimidine structure characterized by:
- A cyclohexyl group that enhances lipophilicity.
- A hydroxyl group contributing to its reactivity.
- A carboxamide functional group , which is crucial for biological interactions.
The structural characteristics of this compound suggest potential interactions with various biological targets, making it a candidate for further pharmacological studies.
Synthesis
The synthesis of this compound typically involves several key steps, including:
- Formation of the pyrido-pyrimidine core through cyclization reactions.
- Introduction of functional groups via substitution reactions to yield the final compound.
- Optimization of reaction conditions to maximize yield and purity.
Biological Activity
Research indicates that this compound exhibits various biological activities, particularly in the realms of analgesic and anti-inflammatory effects.
The compound's biological activity may be attributed to its ability to interact with specific enzymes and receptors in the body. For instance:
- Preliminary studies suggest that it may act as a multikinase inhibitor , potentially affecting pathways involved in cell proliferation and inflammation.
Case Studies and Research Findings
- Analgesic Properties : In vivo studies have shown that the compound can reduce pain responses in animal models, indicating its potential as a therapeutic agent for pain management.
- Anti-inflammatory Effects : Research has demonstrated that this compound inhibits pro-inflammatory cytokines, suggesting a mechanism that could be beneficial in treating inflammatory diseases.
Comparative Analysis
To better understand the biological activity of this compound, it is useful to compare it with structurally similar compounds. The following table summarizes some related compounds and their notable features:
| Compound Name | Structure | Unique Features |
|---|---|---|
| 7x | Structure | Multikinase inhibitor with potent activity against CDK4/6 |
| 7y | Structure | Exhibits cytotoxicity against various cancer cell lines |
| 7z | Structure | Modified alkyl group leading to enhanced activity |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
